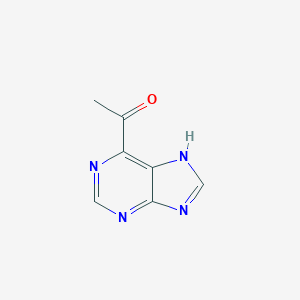
1-(1H-Purin-6-yl)ethanone
概要
説明
1-(1H-Purin-6-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview
1-(1H-Purin-6-yl)ethanone, a purine derivative, has garnered attention in various scientific fields due to its structural similarity to nucleotides, which allows it to participate in biochemical processes. This article explores its applications across different domains, including chemistry, biology, medicine, and agriculture.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its derivatives are often utilized in the development of pharmaceuticals and other bioactive compounds.
Table 1: Chemical Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used in synthesizing analogs of nucleotides. |
| Pharmaceutical Development | Key intermediate in the creation of therapeutic agents. |
Biology
In biological research, this compound is investigated for its interactions with nucleic acids. Its ability to intercalate into DNA and RNA strands disrupts normal cellular functions, making it a candidate for further studies into genetic regulation and cellular signaling pathways.
Medicine
Research has highlighted the potential of this compound as an anticancer agent. Its mechanism involves interference with nucleotide synthesis pathways, which can lead to apoptosis in cancer cells.
Case Study: Cytotoxic Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
These findings suggest that further exploration could lead to the development of effective cancer therapies based on this compound's derivatives .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| 4T1 (murine mammary carcinoma) | <30 |
| COLO201 (human colorectal carcinoma) | Varies |
Agriculture
Emerging research suggests that this compound derivatives may possess plant-growth regulating properties. Studies have indicated that these compounds can enhance growth parameters in crops such as wheat.
Case Study: Plant Growth Regulation
In a controlled experiment, wheat plants treated with specific concentrations of purine derivatives showed improved shoot growth compared to untreated controls. This indicates a potential application in agricultural biotechnology for enhancing crop yields .
Table 3: Effects on Plant Growth
| Treatment Concentration (ppm) | Growth Improvement (%) |
|---|---|
| 100 | 25 |
| 200 | 15 |
特性
CAS番号 |
188049-34-5 |
|---|---|
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC名 |
1-(7H-purin-6-yl)ethanone |
InChI |
InChI=1S/C7H6N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-3H,1H3,(H,8,9,10,11) |
InChIキー |
QQYQCXTVSRSYGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
正規SMILES |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
同義語 |
Ethanone, 1-(1H-purin-6-yl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













